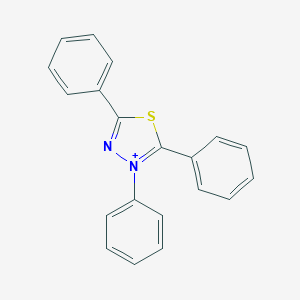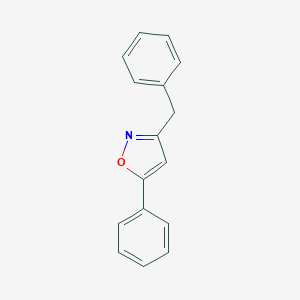
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1-(phenylsulfonyl)-4-vinyl-1,2,3,4-tetrahydro-4-quinolinol, commonly known as PFT-μ, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. The compound belongs to the class of quinolines and has a unique chemical structure that makes it an attractive candidate for drug development.
Mecanismo De Acción
The mechanism of action of PFT-μ involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage and cell death. PFT-μ has been shown to selectively inhibit PARP-1, which is involved in the repair of single-strand DNA breaks.
Biochemical and Physiological Effects
PFT-μ has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PFT-μ has also been shown to induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PFT-μ in lab experiments is its high selectivity for PARP-1. The compound has been shown to have minimal effects on other enzymes and proteins, making it an ideal tool for investigating the role of PARP-1 in various diseases. However, one of the limitations of using PFT-μ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the use of PFT-μ in scientific research. One area of interest is the use of PFT-μ in combination with other drugs to enhance their therapeutic effects. Another potential direction is the development of more potent and selective PARP-1 inhibitors based on the structure of PFT-μ. Finally, PFT-μ could be used to investigate the role of PARP-1 in other diseases, such as cardiovascular disease and diabetes.
Conclusion
In conclusion, PFT-μ is a synthetic compound that has shown great potential for use in scientific research. The compound has been extensively studied for its various biological and pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. PFT-μ has a unique chemical structure that makes it an attractive candidate for drug development, and its high selectivity for PARP-1 makes it an ideal tool for investigating the role of this enzyme in various diseases.
Métodos De Síntesis
The synthesis of PFT-μ involves several steps, including the condensation of 2-methoxyphenylamine with ethyl acetoacetate, followed by the reaction with phenylsulfonyl chloride and vinyl magnesium bromide. The final product is obtained after purification by column chromatography. The synthesis of PFT-μ has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
PFT-μ has been extensively studied for its potential use in various scientific research applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. PFT-μ has been used in several studies to investigate the molecular mechanisms involved in various diseases, including cancer and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H19NO4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-4-ethenyl-7-methoxy-2,3-dihydroquinolin-4-ol |
InChI |
InChI=1S/C18H19NO4S/c1-3-18(20)11-12-19(17-13-14(23-2)9-10-16(17)18)24(21,22)15-7-5-4-6-8-15/h3-10,13,20H,1,11-12H2,2H3 |
Clave InChI |
HRDURTWVXBTWLH-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
SMILES canónico |
COC1=CC2=C(C=C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Phenylcyclopenta[c]quinolizine](/img/structure/B289769.png)


![1-Phenyldibenzo[a,c]phenazine](/img/structure/B289772.png)


![11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)

![Dimethyl 4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289780.png)
![1-[2-Oxo-2-(4,6,8-trimethyl-1-azulenyl)ethyl]pyridinium](/img/structure/B289782.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B289784.png)
![Dimethyl 5-methyl-4-phenylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289785.png)
![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
